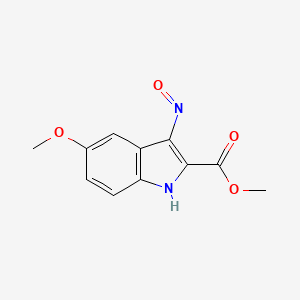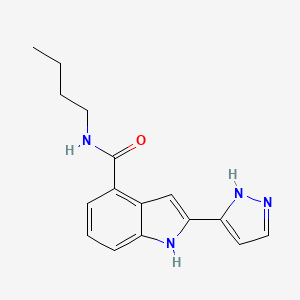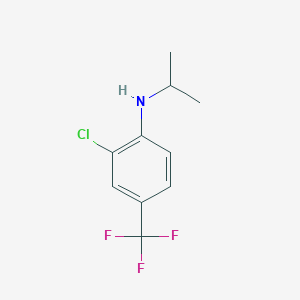
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is a synthetic organic compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of butane-1-sulfonyl groups attached to the tetrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of a tetrazine precursor with butane-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce dihydrotetrazine derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 3,6-Di(methylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Di(ethylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Di(propylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
Uniqueness
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of butane-1-sulfonyl groups, which may impart distinct chemical and physical properties compared to its analogs with shorter alkyl chains
特性
CAS番号 |
832112-52-4 |
|---|---|
分子式 |
C10H20N4O4S2 |
分子量 |
324.4 g/mol |
IUPAC名 |
3,6-bis(butylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H20N4O4S2/c1-3-5-7-19(15,16)9-11-13-10(14-12-9)20(17,18)8-6-4-2/h3-8H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
XMSSKIDDTNDDFG-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)(=O)C1=NNC(=NN1)S(=O)(=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)

![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)




![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)

![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)
